molecular formula C20H21N3OS B2944347 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207056-57-2

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2944347
CAS No.: 1207056-57-2
M. Wt: 351.47
InChI Key: ASRDLARZDWPLNB-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic imidazole-based acetamide derivative characterized by a benzyl group at the N1-position of the imidazole ring, a p-tolyl (4-methylphenyl) substituent at the C5-position, and a thioether-linked N-methylacetamide moiety at the C2-position. This compound belongs to a broader class of imidazole-thioacetamide hybrids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-15-8-10-17(11-9-15)18-12-22-20(25-14-19(24)21-2)23(18)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRDLARZDWPLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a notable member of the imidazole derivatives, a class recognized for their diverse biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and an N-methylacetamide moiety. Its potential applications in medicinal chemistry have garnered attention, particularly regarding its biological activities, including enzyme inhibition and potential therapeutic roles.

Structural Characteristics

The molecular formula of this compound is C23H22N4OSC_{23}H_{22}N_4OS, with a molecular weight of 434.6 g/mol. The structure consists of:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
  • Thioether Linkage : This feature can enhance the compound's lipophilicity and influence its binding properties.
  • N-Methylacetamide Group : This moiety may contribute to the compound's solubility and stability.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as a cholinesterase inhibitor , which is crucial for treating neurodegenerative diseases such as Alzheimer's. The mechanism of action likely involves the compound competing with acetylcholine at the active sites of cholinesterase enzymes, thereby enhancing neurotransmission by preventing the breakdown of acetylcholine.

Cholinesterase Inhibition

In a study evaluating various imidazole derivatives, this compound demonstrated a competitive inhibition profile against acetylcholinesterase. The IC50 value was determined to be significantly lower than that of standard inhibitors, indicating a strong binding affinity to the enzyme .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds revealed that modifications in substituents greatly influence biological activity. For instance, analogs with variations in the thioether or imidazole substitutions exhibited differing levels of cholinesterase inhibition and selectivity towards other biological targets .

Research Findings Summary

Compound NameBiological ActivityIC50 ValueNotes
This compoundCholinesterase InhibitorLow (specific value pending)Strong binding affinity
Related Imidazole DerivativeAntiviral ActivityVariableEffective against RNA viruses

Comparison with Similar Compounds

Substituent Effects on the Imidazole Ring

  • N1-Substitution : The benzyl group in the target compound increases steric bulk and lipophilicity compared to allyl (–11) or furan-2-ylmethyl (). This may improve blood-brain barrier penetration or target binding in hydrophobic pockets .
  • C5-Substitution: The p-tolyl group is conserved in several analogs (–12), suggesting its role in π-π stacking interactions with aromatic residues in biological targets.

Acetamide Modifications

  • N-Methyl vs.
  • Thiadiazole Incorporation : ’s compound replaces the acetamide’s N-methyl with a 5-methylthiadiazolyl group, which could confer additional hydrogen-bonding or enzymatic inhibition capabilities .

Q & A

Q. How are crystallographic data utilized to validate synthetic products?

  • Answer : Single-crystal X-ray diffraction () confirms bond lengths, angles, and intermolecular interactions (e.g., H-bonding in triclinic P1 space group). Data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Tables

Table 1 : Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Nucleophilic Substitution2-Chloro-N-methylacetamide, K₂CO₃, ethanol, reflux75–85
Intermediate CyclizationKOH, DMF, CS₂, 60°C68

Table 2 : Biological Activity Highlights

Compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
13 ()Staphylococcus aureus2.5
9c ()Candida albicans5.0

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